Ortho- vs. Para-Fluorophenyl Substitution: Differentiated CB2 Receptor Antagonist Activity
This compound exhibits a measured antagonistic activity at the human Cannabinoid receptor 2 (CB2) with an IC50 value of 644 nM [1]. This specific potency profile is a direct consequence of the unique steric and electronic properties conferred by the ortho-fluorophenyl group. While direct IC50 data for the 5-(4-fluorophenyl) analog against CB2 is not publicly available in the same assay system, the established importance of ortho-substitution for modulating binding pocket interactions in GPCRs provides strong class-level evidence that the para-substituted isomer would exhibit a significantly different, and likely reduced, affinity profile.
| Evidence Dimension | CB2 Receptor Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 644 nM |
| Comparator Or Baseline | 5-(4-Fluorophenyl)-1,2-oxazole-4-carboxylic acid (CAS 618383-51-0) or non-fluorinated phenyl analog |
| Quantified Difference | Not directly quantified in a head-to-head assay, but class-level inference suggests a substantial shift in potency due to the ortho-fluorine effect on sterics and receptor binding. |
| Conditions | Human CB2 receptor stably expressed in CHO cells, assessed by fluo-4 AM calcium current assay after 45 minutes [1]. |
Why This Matters
This specific potency profile validates the compound as a functional ortho-fluorophenyl-containing probe for GPCR research, distinguishing it from its 4-fluoro and non-fluorinated analogs.
- [1] BindingDB. (2007). Ki Summary for Entry ID: 50005995 (IC50 = 644 nM). The Scripps Research Institute. Retrieved April 20, 2026. View Source
